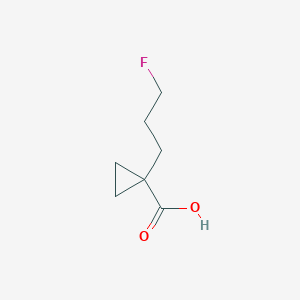

1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid

Description

1-(3-Fluoropropyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and a 3-fluoropropyl substituent. The cyclopropane ring confers rigidity, while the fluorine atom and propyl chain influence electronic and steric effects, impacting reactivity, solubility, and biological activity. This compound is likely explored in medicinal chemistry and materials science due to the unique attributes of fluorinated cyclopropanes .

Properties

Molecular Formula |

C7H11FO2 |

|---|---|

Molecular Weight |

146.16 g/mol |

IUPAC Name |

1-(3-fluoropropyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C7H11FO2/c8-5-1-2-7(3-4-7)6(9)10/h1-5H2,(H,9,10) |

InChI Key |

WUWRFEQNDLLHRX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CCCF)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Oxidation of 1-Fluoro-cyclopropyl Ketones

One of the principal methods reported for the preparation of fluorocyclopropane carboxylic acids involves the oxidation of 1-fluoro-cyclopropyl ketones . This approach is exemplified by the oxidation of 1-fluoro-cyclopropyl-methyl-ketone or related aryl-substituted ketones to yield the corresponding 1-fluorocyclopropane-1-carboxylic acid derivatives.

-

- Starting from 1-fluoro-cyclopropyl-(4-chlorophenyl) ketone, oxidation is carried out using peroxy compounds such as m-chloroperbenzoic acid.

- The reaction proceeds via a Baeyer-Villiger type rearrangement, where the phenyl ring migrates rather than the cyclopropyl group, resulting in phenyl esters that can be hydrolyzed to the carboxylic acid.

- Hydrolysis of the ester is performed using aqueous base (e.g., sodium hydroxide) or acid to liberate the free acid.

-

- High yields and purity of the acid product.

- Readily available starting materials in large quantities.

- The fluorinated cyclopropyl ring remains intact without significant degradation during oxidation.

Reaction Conditions and Characterization:

- Oxidation typically conducted at ambient temperature.

- Extraction and purification involve organic solvents sparingly soluble in water, acidification, and drying steps.

- Characterization by NMR:

Synthesis via Sulfonium Ylide Intermediates

Another method involves the use of stable sulfonium ylides as key intermediates to construct the cyclopropane ring bearing the fluoropropyl substituent.

-

- A tetrahydrothiophenium salt is reacted with aqueous base (e.g., sodium or potassium hydroxide) in an inert solvent such as methylene chloride or chloroform at 10–50°C to generate the corresponding tetrahydrothiophenium carboxymethylide ester.

- This ylide intermediate undergoes nucleophilic addition to an activated olefin bearing the fluoropropyl substituent, forming the cyclopropane carboxylic acid ester.

- Subsequent hydrolysis yields the free carboxylic acid.

-

- Base is used in equimolar or excess amounts.

- Reaction times range from 10 minutes to 16 hours, preferably 10 minutes to 3 hours.

- Temperature control between 15–25°C is optimal for ylide formation.

-

- Allows for efficient cyclopropanation with good control over substituent placement.

- Can be performed under mild conditions with inert atmosphere to prevent side reactions.

Conversion to Acid Chloride and Further Functionalization

In some synthetic sequences, the carboxylic acid intermediate is converted into the corresponding acid chloride using reagents such as oxalyl chloride in dichloromethane. This acid chloride can then be used to prepare amides or other derivatives.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield & Purity | Advantages | Challenges |

|---|---|---|---|---|---|

| Oxidation of 1-fluoro-cyclopropyl ketones | 1-Fluoro-cyclopropyl-(4-chlorophenyl) ketone | m-Chloroperbenzoic acid, NaOH, HCl, ambient temp | High yield, high purity | Readily available materials, mild conditions | Multi-step synthesis of ketone precursor |

| Sulfonium ylide cyclopropanation | Tetrahydrothiophenium salt | NaOH or KOH, methylene chloride, 10-50°C | Good yields | Mild conditions, good substituent control | Requires preparation of ylide intermediate |

| Acid chloride formation | 1-(3-Fluoropropyl)cyclopropane-1-carboxylic acid | Oxalyl chloride, dichloromethane | Quantitative conversion | Enables further functionalization | Handling of acid chlorides |

Research Findings and Notes

The oxidation method is notable for its unexpected selectivity in the Baeyer-Villiger rearrangement, favoring migration of the phenyl ring rather than the cyclopropyl ring, preserving the fluorinated cyclopropane moiety.

The sulfonium ylide method provides a versatile approach for synthesizing various substituted cyclopropane carboxylic acids, including fluorinated derivatives, by varying the olefin substrate.

The acid chloride intermediate formed from the carboxylic acid is a valuable synthetic handle for further derivatization, such as amide formation, which is important in medicinal chemistry applications.

NMR characterization data confirm the structural integrity of the fluoropropyl substituent and the cyclopropane ring throughout the synthetic steps.

Chemical Reactions Analysis

1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Substitution: The fluoropropyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism by which 1-(3-Fluoropropyl)cyclopropane-1-carboxylicacid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoropropyl group can enhance the compound’s binding affinity to specific targets, while the cyclopropane ring provides structural rigidity. These interactions can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of 1-(3-Fluoropropyl)cyclopropane-1-carboxylic acid with related compounds:

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (e.g., -F, -Cl): Fluorine and chlorine substituents increase acidity (lower pKa) of the carboxylic acid. For example, 1-(3-Chlorophenyl)cyclopropanecarboxylic acid exhibits higher acidity compared to non-halogenated analogs . Aromatic vs. Aliphatic Substituents: Aromatic substituents (e.g., 3-fluorophenyl) introduce π-π stacking interactions, useful in materials science, while aliphatic chains (e.g., benzyloxypropyl) modify solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.